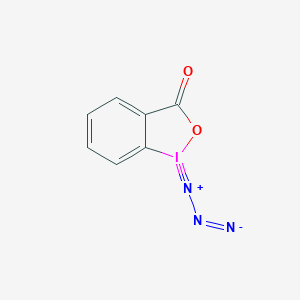

1-叠氮-1,2-苯并二氧唑-3(1H)-酮

描述

Synthesis Analysis

The synthesis of 1-Azido-1,2-benziodoxol-3(1H)-one involves the reaction of benziodoxols with trimethylsilyl azide, forming stable, crystalline compounds suitable for electrophilic azidonation reactions. For instance, its reaction with cyclohexene yields 2-azidocyclohexanone in moderate yield (Zhdankin et al., 1994).

Molecular Structure Analysis

The molecular structure of azidoiodinanes, including 1-Azido-1,2-benziodoxol-3(1H)-one, exhibits a distorted T-shaped geometry around the hypervalent iodine atom. The bond lengths to the iodine are indicative of single covalent bonds, typical of organic derivatives of polyvalent iodine (Zhdankin et al., 1996).

Chemical Reactions and Properties

1-Azido-1,2-benziodoxol-3(1H)-one is a versatile reagent for the azidonation of various organic substrates. It can react with dimethylanilines, alkanes, and alkenes under mild conditions, showing its potential for direct azidation applications (Zhdankin et al., 1996). The reaction proceeds with the formation of N-azidomethyl-N-methylanilines, demonstrating the compound's reactivity and utility in organic synthesis.

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 1-Azido-1,2-benziodoxol-3(1H)-one were not identified, the general understanding of azidoiodinanes suggests they are stable, crystalline compounds. Their stability and crystalline nature make them suitable for storage and use in various chemical reactions, highlighting their practicality in laboratory settings.

Chemical Properties Analysis

The chemical properties of 1-Azido-1,2-benziodoxol-3(1H)-one, as evidenced by its reactions, underline its role as a potent electrophilic azidonation agent. It enables the modification of organic substrates by introducing azido groups, thus altering their chemical behavior and opening avenues for further chemical transformations (Zhdankin et al., 1994).

科学研究应用

亲电叠氮化:它已被用于有机底物的亲电叠氮化,如将环己烯转化为2-叠氮环己酮(Zhdankin et al., 1994)。

钯催化的对映选择性叠氮化:该化合物作为叠氮化源,用于钯催化的未活化烯烃的对映选择性叠氮化,产生结构多样的3-N3-取代哌啶(Li et al., 2020)。

烯烃的双官能化:它用于烯烃的双官能化,实现具有两个烯烃部分的底物的位点选择性修饰(Egami et al., 2016)。

λ3-碘丹的合成:一系列λ3-碘丹衍生物的合成,包括叠氮配体,展示了其在有机合成中的多功能性(Rabah & Koser, 1996)。

自由基环化:它用于铜催化的苯环连接的1,n-烯炔与叠氮化合物的自由基环化,生成稠合的吡咯啉化合物(Ouyang et al., 2015)。

手性β-碘叠氮化物的合成:它在从碳水化合物异头烷氧基自由基合成手性β-碘叠氮化物、乙烯基叠氮化物和2H-叠氮环中起作用(Alonso-Cruz et al., 2003)。

芳烃和杂环的氯化:该化合物用于芳烃和杂环的亲电氯化,展示了工业应用的潜力(Wang et al., 2016)。

TEMPO催化的醇氧化:它用于TEMPO催化的醇氧化,突出了其在环保氧化过程中的作用(Li & Zhang, 2009)。

吲哚、噻吩和苯胺的烷基化:该化合物在金催化反应中促进吲哚、噻吩和苯胺的烷基化(Brand & Waser, 2012)。

抑制HIV-1复制:它已被用于开发一系列新型TIBO衍生物,可抑制HIV-1复制(Pauwels et al., 1990)。

安全和危害

属性

IUPAC Name |

1-azido-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c9-11-10-8-6-4-2-1-3-5(6)7(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUIUFFBFTVHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-1,2-benziodoxol-3(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)